4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine
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Overview
Description
The compound “4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of aromaticity (in the furan and thiazole rings), and the presence of the amine (-NH2) group would introduce polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amine group might participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, aromaticity, and the presence of functional groups (like the amine group) would influence its properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Synthesis and Structural Analysis
Aminothiazole derivatives, including those similar to "4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine," have been synthesized and analyzed for their structural properties. The synthesis involves Suzuki-Miyaura cross-coupling reactions, yielding compounds with potential biological and pharmacological applications. X-ray crystallographic and spectroscopic studies, alongside computational analysis using density functional theory (DFT), have confirmed the chemical structures and revealed intricate details about their molecular interactions, electronic, and spectroscopic properties (Adeel et al., 2017). These findings underscore the significance of aminothiazoles in synthetic organic chemistry and materials science.
Biological and Pharmacological Potential
The core structure of 1,3,4-thiadiazole, closely related to aminothiazoles, has been explored for its biological activities. Schiff bases derived from this core have shown promising DNA protective abilities and antimicrobial activity, particularly against S. epidermidis. Notably, certain compounds have exhibited cytotoxicity against cancer cell lines, suggesting their potential in chemotherapy strategies with minimal cytotoxicity against healthy cells (Gür et al., 2020).
Applications in Material Science
Aminothiazole derivatives also find applications in material science, such as the development of corrosion inhibitors for metals. Studies have demonstrated that thiazoles can effectively inhibit copper corrosion in acidic environments, offering a pathway to enhance material durability and longevity (Farahati et al., 2019). This research highlights the versatility of aminothiazole compounds in addressing practical challenges beyond biological systems.
Mechanism of Action
The mechanism of action of this compound would depend on its application. If it’s used as a drug, it would interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-3-7(6(2)12-5)8-4-13-9(10)11-8/h3-4H,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDPPBQSUDEXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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